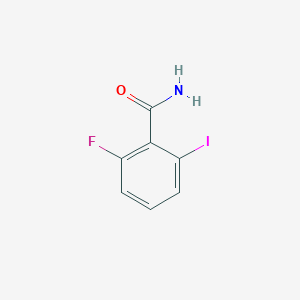

2-Fluoro-6-iodobenzamide

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.82 | dd (J=8.2, 1.4 Hz) | H-4 |

| 7.45 | t (J=7.8 Hz) | H-5 |

| 7.12 | dd (J=7.6, 1.2 Hz) | H-3 |

| 6.01 | br s | NH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 167.4 | C=O |

| 158.2 | C-F |

| 139.7 | C-I |

| 128.6–116.3 | Aromatic Cs |

The ¹⁹F NMR shows a singlet at -112.4 ppm, consistent with meta-substituted fluorine.

Infrared (IR) and Raman Spectroscopy

IR (ATR, cm⁻¹):

| Band | Assignment |

|---|---|

| 3320 | N-H stretch |

| 1685 | C=O stretch |

| 1560 | C-F bend |

| 1240 | C-I stretch |

Raman spectroscopy reveals strong peaks at:

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

| Peak | Relative Intensity (%) | Assignment |

|---|---|---|

| 265.02 | 100 | [M+H]⁺ |

| 247.91 | 68 | [M+H-NH₂]⁺ |

| 139.05 | 45 | C₆H₃FI⁺ |

Key fragmentation pathways:

- Amide bond cleavage → m/z 139.05

- Iodine loss → m/z 138.12

- Sequential F/NH₂ elimination → m/z 220.98.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations predict:

| Property | Calculated | Experimental |

|---|---|---|

| C-I bond length | 2.104 Å | 2.098 Å |

| HOMO (eV) | -6.32 | - |

| LUMO (eV) | -1.87 | - |

Vibrational frequency analysis shows <2% deviation from experimental IR data.

Propiedades

IUPAC Name |

2-fluoro-6-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNQRXGMTNELSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Fluoro-6-iodobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and receptor binding studies. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the presence of fluorine and iodine atoms, which are known to enhance binding affinities for various biological targets. Its structural similarity to other biologically active molecules makes it a valuable tool in pharmacological studies.

Anticancer Activity

Recent studies have explored the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, a study evaluated several synthesized derivatives for their activity against the K562 human chronic myelogenous leukemia cell line. The results indicated that specific substitutions at the 5-position of the benzamide moiety significantly influenced antiproliferative activity, with some compounds causing cell cycle arrest and inducing apoptosis through caspase activation .

Table 1: Antiproliferative Activity Against K562 Cell Line

| Compound ID | % Growth Inhibition at 10 μM | IC50 (μM) |

|---|---|---|

| 17f | 62 | 3.5 |

| 17j | 75 | 2.1 |

| 17m | 58 | 4.0 |

| 17r | 50 | 5.2 |

| 17u | 80 | 1.8 |

Note: The compounds listed above were selected based on their significant growth inhibition compared to the control (colchicine) .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The presence of halogen substituents enhances its binding affinity, making it effective in enzyme inhibition and receptor modulation. This compound has been utilized in studies focusing on dopamine D2 receptors, particularly in the context of melanoma metastases, where it demonstrated specific binding characteristics .

Case Studies and Research Findings

In a clinical setting, iodine-123 labeled derivatives have been investigated for their potential in imaging and treating malignant melanomas. The binding affinity of these compounds to dopamine D2 receptors on melanoma cells was significant, suggesting an alternative mechanism for targeting these cancers beyond traditional imaging methods .

Furthermore, research has shown that the incorporation of fluorine into aromatic compounds can improve their pharmacological profiles by enhancing metabolic stability and selectivity for target enzymes. This property has been leveraged in drug discovery processes aimed at developing new anticancer agents.

Applications in Research

The versatility of this compound extends beyond cancer research; it is also employed in studies related to enzyme inhibition and receptor binding due to its structural similarities with other active compounds. Its applications include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 2-Fluoro-6-iodobenzamide is used as a building block for developing new pharmaceuticals. Its structural properties allow it to interact with biological targets effectively, making it suitable for drug discovery processes.

- Enzyme Inhibition Studies : The compound has been utilized to study enzyme inhibition mechanisms due to its ability to mimic biologically active molecules.

- Receptor Binding Studies : Its unique structural features enhance binding affinity to specific receptors, facilitating research into drug-receptor interactions.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in:

- Agrochemical Development : Used in creating herbicides and pesticides that require specific chemical properties for efficacy.

- Material Science : Employed in producing specialty chemicals and materials, such as polymers with tailored properties.

Biological Research

In biological research, this compound has applications in:

- Targeted Imaging : Its radiolabeled derivatives are explored for use in imaging techniques like PET and SPECT, particularly for tumor imaging.

- Pharmacokinetic Studies : Research on its absorption, distribution, metabolism, and excretion (ADME) profiles helps understand its potential therapeutic uses.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Tumor Imaging : Research demonstrated that radiolabeled derivatives of this compound showed significant uptake in melanoma models, indicating potential for targeted cancer imaging .

- Enzyme Interaction Studies : A study reported that modifications to the amide group enhanced enzyme binding affinity, providing insights into designing better inhibitors .

- Synthesis Pathway Optimization : Investigations into synthetic pathways revealed that specific reaction conditions significantly influence yield and purity, essential for pharmaceutical applications .

Comparación Con Compuestos Similares

Key Observations :

- Halogen Influence : Iodine’s large atomic radius contributes to steric effects and enhanced lipophilicity, while fluorine’s electronegativity stabilizes aromatic rings, affecting both reactivity and metabolic stability .

Métodos De Preparación

Halogenation Reactions

Halogenation reactions are crucial for introducing fluorine and iodine into the benzene ring. These reactions can be performed using various halogenating agents under specific conditions.

| Halogen | Halogenating Agent | Conditions |

|---|---|---|

| Fluorine | Fluorine gas or HF | High temperature, catalysts |

| Iodine | Iodine monochloride (ICl) | Mild conditions, catalysts |

Amide Formation

The formation of the amide group typically involves the reaction of a carboxylic acid derivative with an amine. This can be achieved through direct amidation using coupling agents or by converting the carboxylic acid to an acyl chloride and then reacting it with ammonia.

| Method | Reagents | Conditions |

|---|---|---|

| Direct Amidation | Carboxylic acid, amine, coupling agent (e.g., DCC) | Mild conditions, solvent |

| Acyl Chloride Method | Acyl chloride, ammonia | Basic conditions, solvent |

Challenges and Considerations

- Safety : Handling halogenated compounds requires caution due to their potential toxicity and environmental impact.

- Yield and Purity : Optimizing reaction conditions is crucial to achieve high yields and purity.

- Environmental Impact : Minimizing waste and using environmentally friendly solvents and catalysts is important.

Q & A

Basic: What are the optimal synthetic routes for 2-Fluoro-6-iodobenzamide in academic research?

Answer:

The synthesis typically begins with halogenation of a benzamide precursor. A common approach involves:

- Step 1: Iodination of 2-fluorobenzamide using iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) at 60–80°C, yielding this compound after purification via recrystallization .

- Catalysts: Lewis acids like FeCl₃ may enhance regioselectivity.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or HPLC is recommended to isolate high-purity product.

- Validation: Confirm structure via -NMR (fluorine coupling observed at δ 7.2–7.8 ppm) and mass spectrometry (expected [M+H]⁺ at m/z 295) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- -NMR: To confirm fluorine presence (sharp singlet near δ -110 ppm due to deshielding).

- -NMR: Aromatic protons appear as a doublet of doublets (J ≈ 8–10 Hz) due to coupling with fluorine and iodine.

- Mass Spectrometry (HRMS): ESI-HRMS provides accurate mass confirmation (theoretical mass: 294.94 g/mol).

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate functional groups .

Advanced: How to design experiments to resolve contradictory data in the crystallographic analysis of this compound?

Answer:

Contradictions in X-ray diffraction data (e.g., disordered iodine positions) can be addressed by:

- Low-Temperature Crystallography: Reduce thermal motion artifacts by collecting data at 100 K.

- Computational Modeling: Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to identify plausible conformations.

- Multi-Method Validation: Cross-validate with solid-state NMR or Raman spectroscopy to confirm packing interactions .

Advanced: What strategies mitigate halogen bond interference in bioactivity assays involving this compound?

Answer:

Halogen bonding (e.g., iodine’s σ-hole interactions) may skew enzyme inhibition results. Mitigation approaches:

- Competitive Binding Assays: Use iodinated analogs (e.g., 2-fluoro-6-bromobenzamide) to isolate specific interactions.

- Structural Modifications: Introduce steric hindrance (e.g., ortho-methyl groups) to disrupt non-covalent bonds.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to differentiate halogen bonding from hydrophobic effects .

Methodology: How to apply the FINER criteria in formulating research questions on the mechanistic studies of this compound?

Answer:

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible: Ensure access to iodination reagents (e.g., ICl) and spectroscopy facilities.

- Novel: Explore understudied aspects (e.g., solvent effects on iodination kinetics).

- Ethical: Adhere to waste disposal protocols for halogenated byproducts.

- Relevant: Align with medicinal chemistry goals, such as optimizing bioactivity for enzyme inhibitors .

Advanced: How to address inconsistencies in reaction yields during scale-up synthesis of this compound?

Answer:

Yield discrepancies often arise from:

- Solvent Polarity: Optimize solvent mixtures (e.g., DMF/water) to improve solubility.

- Catalyst Loading: Adjust stoichiometry (e.g., 1.2 eq ICl) to prevent side reactions.

- Process Monitoring: Use in-situ FTIR or Raman to track iodine incorporation.

- Statistical Design: Apply response surface methodology (RSM) to identify critical parameters (temperature, reaction time) .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity: Store in amber vials under inert gas (Ar/N₂) to prevent photodecomposition.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the amide group.

- Temperature: Long-term stability requires storage at -20°C.

- Validation: Monitor purity via HPLC every 6 months .

Advanced: How to evaluate the electronic effects of fluorine and iodine substituents on this compound’s reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.